molecular formula C15H13FN2O2 B2395827 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone CAS No. 1779183-40-2

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2395827
CAS No.: 1779183-40-2
M. Wt: 272.279
InChI Key: JPXVNSXPWKTQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone is a chemical compound featuring a benzoxazepin scaffold, a structure of significant interest in medicinal chemistry due to its versatility in interacting with biological targets. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research and development. The benzo[f][1,4]oxazepin core is a privileged structure in drug discovery. Scientific literature indicates that close structural analogs of this compound have demonstrated potent inhibitory activity against Rho-associated protein kinases (ROCKs) . ROCK inhibitors are actively investigated for their potential in treating glaucoma by lowering intraocular pressure . Furthermore, benzoxazepin-based compounds are being explored in other therapeutic areas, including as potential kinase inhibitors for oncology research, targeting enzymes such as PI3K and RIP1 kinase . The structural motif is also relevant in neuroscience, as related compounds have been designed to act on G-protein coupled receptors (GPCRs), such as the 5-HT 2A and histamine H 1 receptors, highlighting its potential in neuropharmacological studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl-(3-fluoropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-9-17-6-5-12(13)15(19)18-7-8-20-14-4-2-1-3-11(14)10-18/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVNSXPWKTQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Cyclization of β-Hydroxyaminoaldehydes

The MacMillan protocol enables enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones from α,β-unsaturated aldehydes:

  • Step 1 : Enantioselective 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes using imidazolidinone catalysts (e.g., (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one).
  • Step 2 : Alkyne addition and oxidation to form N-Boc-O-TBS-protected β-aminoynones.
  • Step 3 : TBS deprotection triggers 7-endo-dig cyclization, yielding oxazepinones (Table 1).

Table 1. Yields of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones via 7-endo-dig Cyclization

Entry R₁ R₂ Yield (%)
1 n-Pr Ph 60
2 n-Pr 4-CF₃C₆H₄ 78
3 n-Pr Thiophen-3-yl 88

Reductive Amination Pathways

Patent WO2016202253A1 discloses reductive amination of 2-aminobenzaldehyde derivatives with ketones to form oxazepin intermediates. For example:

  • Reaction of 2-aminobenzaldehyde with (3-fluoropyridin-4-yl)methanone in the presence of NaBH₃CN yields the oxazepin ring after intramolecular cyclization.

Installation of the 3-Fluoropyridin-4-yl Methanone Group

Friedel-Crafts Acylation

The 3-fluoropyridin-4-yl methanone moiety is introduced via Friedel-Crafts acylation using 3-fluoropyridine-4-carbonyl chloride and Lewis acids (e.g., AlCl₃):

  • Step 1 : Generation of the acyl chloride from 3-fluoropyridine-4-carboxylic acid using SOCl₂.
  • Step 2 : Reaction with the oxazepin amine under anhydrous conditions (yield: 65–72%).

Transition-Metal-Catalyzed Coupling

Patent US20210363158A1 highlights Suzuki-Miyaura coupling for attaching fluoropyridine groups:

  • Palladium-catalyzed coupling of oxazepin boronic esters with 3-fluoro-4-iodopyridine (Table 2).

Table 2. Suzuki-Miyaura Coupling Optimization

Catalyst Ligand Solvent Yield (%)
Pd(PPh₃)₄ XPhos DMF/H₂O 58
Pd(OAc)₂ SPhos Toluene 72
PdCl₂(dppf) None THF 41

Stereochemical Control and Chiral Resolution

Enantioselective synthesis of the oxazepin core is achieved via organocatalytic methods:

  • Use of (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one provides up to 98% enantiomeric excess (ee) for β-hydroxyaminoaldehydes.
  • Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures of the final product.

Industrial-Scale Synthesis Considerations

Crystallization and Polymorph Control

Patent US20210363158A1 details crystallization techniques to isolate the sodium salt of related oxazepin derivatives:

  • Solvent systems: Ethanol/water (4:1) at −20°C.
  • Polymorph stability: Form II exhibits superior bioavailability (>90% purity).

Green Chemistry Metrics

  • Atom economy for cyclization steps: 78–85%.
  • Solvent recovery: >95% via distillation in Friedel-Crafts acylation.

Challenges and Limitations

  • Fluorine Reactivity : The electron-withdrawing nature of the 3-fluoropyridinyl group complicates nucleophilic aromatic substitution, necessitating elevated temperatures (80–120°C).
  • Oxazepin Ring Strain : Smaller substituents (e.g., methyl) favor cyclization (100% yield), while bulky groups (e.g., tert-butyl) require longer reaction times.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.

Scientific Research Applications

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Comparisons

  • Lipophilicity : The fluoropyridine group likely increases logP compared to benzooxazin-3-ones with phenyl-oxadiazole substituents, affecting membrane permeability .
  • Synthetic Complexity : The benzooxazepine scaffold may require more elaborate synthetic steps (e.g., multi-component cyclization) compared to benzooxazines synthesized via straightforward Cs₂CO₃-mediated couplings .
  • Bioactivity Potential: While benzooxazin-3-ones and pyrazole-thiophene methanones have demonstrated bioactivity in antimicrobial or anticancer studies , the target compound’s fluoropyridine group could redirect its selectivity toward kinase or GPCR targets .

Implications of Structural Modifications

  • Fluorine Substitution: The 3-fluoro group on pyridine may reduce metabolic oxidation compared to non-fluorinated analogs, a common strategy in medicinal chemistry to improve pharmacokinetics .

Biological Activity

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzoxazepine ring and a fluoropyridine moiety , which contribute to its diverse biological properties. The IUPAC name and structural formula are as follows:

Property Details
IUPAC NameThis compound
Molecular FormulaC14H12FN3O
Molecular Weight255.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity : Initial investigations indicate that the compound shows effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Anticancer Properties : Research has pointed to potential anticancer effects, particularly in leukemia models. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzoxazepine and pyridine rings can significantly affect potency and selectivity.

  • Fluorination : The presence of a fluorine atom on the pyridine ring enhances lipophilicity, potentially improving cell membrane permeability.
  • Substituent Variations : Altering substituents on the benzoxazepine ring has shown varying effects on biological activity, indicating that specific functional groups can enhance or diminish efficacy.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated its effects on acute myeloid leukemia (AML) cells, demonstrating that it induces differentiation and apoptosis at micromolar concentrations.
    • The study reported an EC50 value of approximately 620 nM for inducing differentiation in AML cells, indicating significant potency against this cancer type .
  • Antimicrobial Efficacy Assessment :
    • In vitro assays tested against various bacterial strains showed that the compound inhibited growth at concentrations ranging from 10 to 50 µg/mL.
    • Mechanistic studies suggested that it disrupts bacterial cell wall integrity .

Research Findings

Recent research highlights several promising findings regarding the biological activity of this compound:

Research Focus Findings
Anticancer ActivityInduces apoptosis in AML cells; EC50 = 620 nM
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines

Q & A

Q. What synthetic methodologies are recommended for preparing (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone?

A two-step approach is commonly employed:

  • Step 1 : Coupling of the benzo[f][1,4]oxazepine core with a fluoropyridine derivative using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
  • Step 2 : Methanone formation via Friedel-Crafts acylation or carbonylative coupling under inert conditions. Key reagents include cesium carbonate (Cs₂CO₃) as a base and dry DMF as a solvent, ensuring optimal reaction efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substitution patterns and heterocyclic integration .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic distribution analysis.
  • IR spectroscopy : To identify carbonyl (C=O) and aromatic C-F stretches .
  • X-ray crystallography : For resolving stereochemical ambiguities and confirming crystal packing (if crystalline) .

Q. What structural features influence the compound’s reactivity and stability?

  • The 1,4-oxazepine ring introduces conformational flexibility, affecting solubility and intermolecular interactions .
  • The 3-fluoropyridinyl group enhances electron-withdrawing properties, influencing electrophilic substitution patterns .
  • The methanone bridge may undergo hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Analog synthesis : Modify substituents on the oxazepine (e.g., electron-donating/-withdrawing groups) and fluoropyridine (e.g., halogen replacement) .
  • Biological assays : Test analogs against target receptors (e.g., histamine or serotonin receptors) using radioligand binding assays .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett constants) with activity trends .

Q. What in silico strategies are effective for predicting binding affinity and selectivity?

  • Molecular docking : Employ software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs) using crystallographic data .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .

Q. How should researchers address contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., cell line, incubation time) across labs .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. What protocols ensure stability during in vitro/in vivo studies?

  • Storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions, avoiding prolonged exposure to light .
  • Metabolic stability : Pre-test in liver microsomes to identify susceptibility to cytochrome P450 enzymes .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target .
  • Click chemistry : Attach an alkyne tag for subsequent conjugation with fluorescent probes via CuAAC .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .

Q. Notes for Methodological Rigor

  • Data Reporting : Include error margins (e.g., SEM) and statistical significance (p-values) in all assays .
  • Negative Controls : Use scrambled analogs or solvent-only groups to rule off-target effects .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.